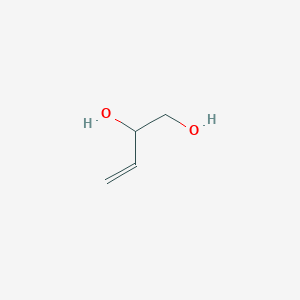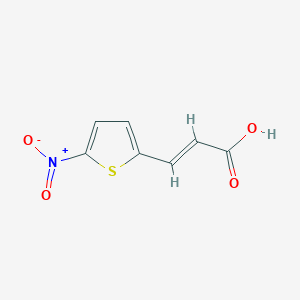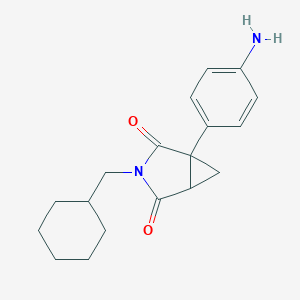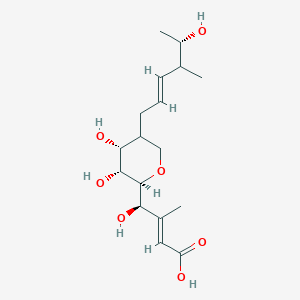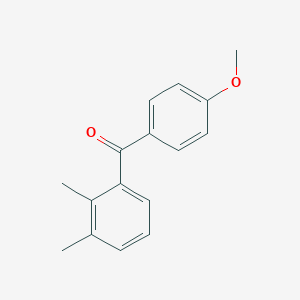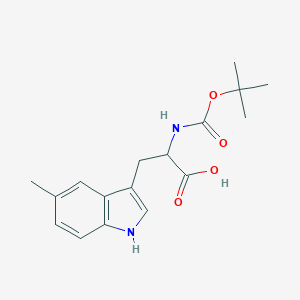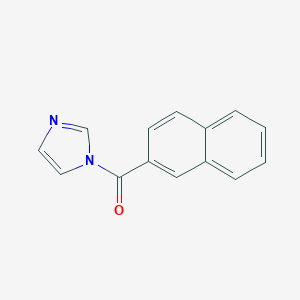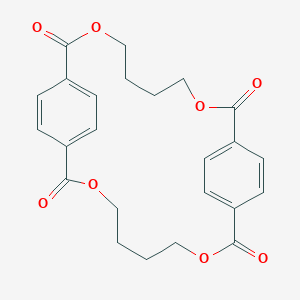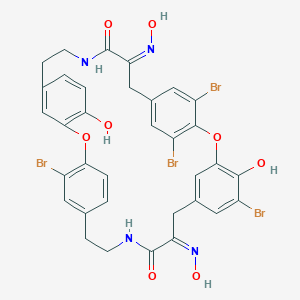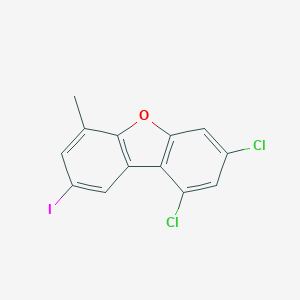
6-Methyl-8-iodo-1,3-dichlordibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-8-iodo-1,3-dichlordibenzofuran (MIDBF) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as dibenzofurans, which are characterized by a fused ring structure containing two benzene rings and one oxygen atom. MIDBF is of particular interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is not well understood, but it is believed to involve the interaction of the compound with specific biomolecules, such as nucleic acids and metal ions. The presence of the iodine and chlorine atoms in the compound may also play a role in its activity, as these atoms are known to have strong electron-withdrawing effects that can affect the reactivity and binding properties of the molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methyl-8-iodo-1,3-dichlordibenzofuran are not well characterized, but studies have shown that the compound can interact with DNA and RNA, potentially leading to changes in gene expression and cellular function. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit cytotoxic activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Methyl-8-iodo-1,3-dichlordibenzofuran in scientific research is its unique chemical properties, which make it an ideal candidate for use in a variety of applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is its potential toxicity, which could limit its use in certain applications or require additional safety precautions.
Orientations Futures
There are many potential future directions for research involving 6-Methyl-8-iodo-1,3-dichlordibenzofuran. One promising area of research is the development of new fluorescent probes based on the structure of 6-Methyl-8-iodo-1,3-dichlordibenzofuran, which could be used for imaging a wide range of biological systems. Additionally, further studies are needed to better understand the mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran and its potential applications in drug discovery and development. Finally, the development of new synthesis methods for 6-Methyl-8-iodo-1,3-dichlordibenzofuran could lead to improved yields and purity, making the compound more widely available for use in scientific research.
Méthodes De Synthèse
6-Methyl-8-iodo-1,3-dichlordibenzofuran can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. In the Suzuki-Miyaura reaction, a boronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product. The Ullmann reaction involves the coupling of two aryl halides in the presence of a copper catalyst. Both of these methods have been successfully used to synthesize 6-Methyl-8-iodo-1,3-dichlordibenzofuran with high yields and purity.
Applications De Recherche Scientifique
6-Methyl-8-iodo-1,3-dichlordibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 6-Methyl-8-iodo-1,3-dichlordibenzofuran as a fluorescent probe for imaging biological systems. 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based imaging techniques. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, which could be used to develop sensors for detecting these ions in biological samples.
Propriétés
Numéro CAS |
132194-83-3 |
|---|---|
Nom du produit |
6-Methyl-8-iodo-1,3-dichlordibenzofuran |
Formule moléculaire |
C13H7Cl2IO |
Poids moléculaire |
377 g/mol |
Nom IUPAC |
1,3-dichloro-8-iodo-6-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl2IO/c1-6-2-8(16)5-9-12-10(15)3-7(14)4-11(12)17-13(6)9/h2-5H,1H3 |
Clé InChI |
OBPNDBUBANGTHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
SMILES canonique |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
Autres numéros CAS |
132194-83-3 |
Synonymes |
6-methyl-8-iodo-1,3-dichlordibenzofuran IMCDF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



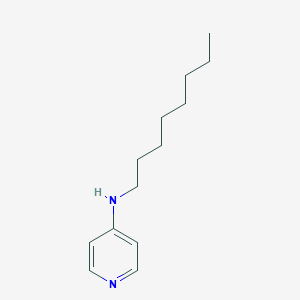
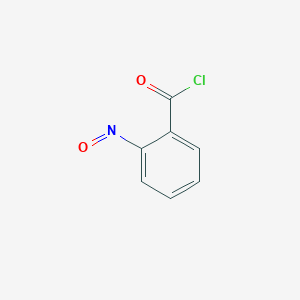
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
